8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine
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Overview
Description
8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . It is also known by its IUPAC name, 8-methoxy-3,4-dihydro-2H-chromen-3-ylamine . This compound is characterized by its benzopyran structure, which is a fused ring system consisting of a benzene ring and a pyran ring.
Preparation Methods
The synthesis of 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 8-methoxy-2H-chromen-3-one.
Reduction: The ketone group in 8-methoxy-2H-chromen-3-one is reduced to form 8-methoxy-3,4-dihydro-2H-chromen-3-ol.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further reduce the compound to form more saturated derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine involves its interaction with specific molecular targets and pathways. The amine group in the compound can form hydrogen bonds with various biological molecules, affecting their structure and function. Additionally, the benzopyran structure can interact with hydrophobic regions of proteins and other biomolecules, influencing their activity .
Comparison with Similar Compounds
8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine can be compared with other similar compounds, such as:
8-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine: This compound has a similar structure but with the amine group at the 4-position instead of the 3-position.
1,3-dihydro-1,3,3-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indole]: This compound has a spiro structure with a nitro group, making it distinct from this compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
8-methoxy-3,4-dihydro-2H-chromen-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-12-9-4-2-3-7-5-8(11)6-13-10(7)9/h2-4,8H,5-6,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFAOXHRMCVHOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20552713 |
Source
|
Record name | 8-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20552713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112904-73-1 |
Source
|
Record name | 8-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20552713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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